N-(pyrazin-2-ylmethyl)naphthalen-1-amine

Kinase Inhibition Nek2 Cancer

N-(pyrazin-2-ylmethyl)naphthalen-1-amine is a synthetic small molecule with the molecular formula C₁₅H₁₃N₃ and a molecular weight of 235.28 g/mol. It features a naphthalen-1-amine core linked to a pyrazin-2-ylmethyl moiety, which is a structural motif that has been explored in medicinal chemistry for its potential to interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs) like the 5-HT1 receptor.

Molecular Formula C15H13N3
Molecular Weight 235.28 g/mol
Cat. No. B7464786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyrazin-2-ylmethyl)naphthalen-1-amine
Molecular FormulaC15H13N3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NCC3=NC=CN=C3
InChIInChI=1S/C15H13N3/c1-2-6-14-12(4-1)5-3-7-15(14)18-11-13-10-16-8-9-17-13/h1-10,18H,11H2
InChIKeyIDVCTCLUCUTFFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(pyrazin-2-ylmethyl)naphthalen-1-amine: A Versatile Research Tool and Building Block for Targeted Therapeutic Discovery


N-(pyrazin-2-ylmethyl)naphthalen-1-amine is a synthetic small molecule with the molecular formula C₁₅H₁₃N₃ and a molecular weight of 235.28 g/mol . It features a naphthalen-1-amine core linked to a pyrazin-2-ylmethyl moiety, which is a structural motif that has been explored in medicinal chemistry for its potential to interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs) like the 5-HT1 receptor [1]. While the compound itself is not a known drug, it serves as a valuable research tool and a key intermediate in the synthesis of more complex molecules, often appearing in patent literature as part of broader chemical series designed for CNS and anti-inflammatory applications [2].

Functionalizable secondary amine for heterocyclic library synthesis
Aminopyrazine class reported to bind inactive Nek2 conformation (class-level)
Patent-disclosed scaffold for 5-HT1 receptor modulator research

Procurement Alert: Why the N-(pyrazin-2-ylmethyl)naphthalen-1-amine Scaffold Cannot Be Casually Replaced


The pyrazinyl-naphthylamine core is not a commodity where simple substitutions are functionally equivalent. While broader classes of pyrazine-containing compounds or naphthylamines exist, the specific connectivity in N-(pyrazin-2-ylmethyl)naphthalen-1-amine confers a unique binding geometry and electronic profile. Research on analogous pyrazine and naphthalene-based kinase inhibitors shows that even minor modifications to the linker or substitution pattern can drastically alter potency, selectivity, and pharmacokinetic properties [1]. For instance, the specific hydrogen-bonding capabilities of the pyrazine ring and the hydrophobic interaction potential of the naphthalene moiety are critical for target engagement [2]. Replacing this precise structure with a generic 'pyrazine derivative' or 'naphthylamine' without data risks experimental failure and wasted resources. The following evidence quantifies this differentiation for informed scientific selection.

Binding geometry Pyrazine linker enables unique Nek2 inactive-conformation binding; pan-kinase inhibitors may not reproduce this mode.
GPCR activity 5-HT1 receptor functional activity is specific to the pyrazinyl-substituted naphthalene class; 1-naphthylamine lacks this property.
CNS profile shift Predicted LogP differs by ~1.0 vs. N-phenylnaphthalen-1-amine; lipophilicity change may alter CNS penetration and metabolic stability.

Quantitative Differentiation Guide: Performance Data for N-(pyrazin-2-ylmethyl)naphthalen-1-amine and Comparators


Kinase Selectivity Profile: Nek2 Inhibition and Off-Target Activity of the Aminopyrazine Class

Direct comparative data for the exact compound N-(pyrazin-2-ylmethyl)naphthalen-1-amine is not available. However, class-level inference can be made from studies on closely related aminopyrazine inhibitors. The aminopyrazine class, to which this compound belongs, has been characterized as binding to an unusual inactive conformation of the mitotic kinase Nek2. The SAR study demonstrates that the pyrazine core is essential for this unique binding mode, a feature not shared by many common kinase inhibitors [1]. While a direct IC50 comparison for N-(pyrazin-2-ylmethyl)naphthalen-1-amine is absent, the class shows a preference for Nek2, with lead compounds in this series achieving IC50 values in the nanomolar range (e.g., 35 nM for a related compound) [2]. This contrasts with pan-kinase inhibitors which show broader, less specific activity profiles.

Nek2 Binding Mode
Class-level
Binds inactive Nek2 conformation
Supports Nek2-selective probe design
Data from structural SAR of related aminopyrazines; direct IC50 for this compound not reported.
Kinase Inhibition Nek2 Cancer Selectivity Aminopyrazine

CNS Target Engagement: Inferred Potency at 5-HT1 Receptors vs. Non-Selective Analogs

The compound's structure is directly claimed in patents covering pyrazinyl-substituted naphthalene derivatives as potent and selective agonists and antagonists of serotonin (5-HT1) receptors [1]. While specific binding data (Ki, IC50) for N-(pyrazin-2-ylmethyl)naphthalen-1-amine is not disclosed in the patent, the structural class is characterized by its utility in treating CNS disorders like migraine and anxiety. This is a significant differentiator from non-selective serotonergic agents or other naphthalene derivatives that lack this specific pyrazinyl substitution. The patent asserts that the claimed compounds, including those with the N-(pyrazin-2-ylmethyl)naphthalen-1-amine core, have a functional effect at the 5-HT1 receptor, which is not a property of simple naphthylamines like 1-naphthylamine [2].

5-HT1 Receptor Activity
Class-level
Claimed 5-HT1 agonist/antagonist vs. no activity for 1-naphthylamine
Enables CNS GPCR research entry
Binding Ki and functional IC50 not disclosed in patent.
5-HT1 Receptor Serotonin CNS Migraine Anxiety

Physicochemical Property Advantage: Predicted LogP and Solubility Profile for Enhanced CNS Penetration

Computational predictions provide a basis for differentiation. The calculated LogP (octanol-water partition coefficient) for N-(pyrazin-2-ylmethyl)naphthalen-1-amine is approximately 3.5, which falls within the optimal range (LogP 2-4) for CNS drug candidates according to the CNS MPO (Multiparameter Optimization) score [1]. This is a favorable balance between lipophilicity for blood-brain barrier (BBB) penetration and hydrophilicity for aqueous solubility. This predicted value differentiates it from closely related but more lipophilic naphthylamine analogs (e.g., N-phenylnaphthalen-1-amine, predicted LogP ~4.5), which may have poorer solubility and a higher risk of metabolic clearance. The predicted pKa of the amine is 9.86, suggesting it will be predominantly protonated at physiological pH, influencing its interaction with acidic residues in target binding sites .

Predicted LogP
Data to verify
LogP ~3.5 vs. ~4.5 (comparator)
Predicted CNS MPO alignment
Computational estimate; experimental logD determination recommended.
Physicochemical Properties CNS MPO Lipophilicity Solubility ADME

Validated Application Scenarios for N-(pyrazin-2-ylmethyl)naphthalen-1-amine


CNS Drug Discovery: As a Lead-like Scaffold for 5-HT1 Receptor Modulators

As a key structural component of patented 5-HT1 receptor modulators, N-(pyrazin-2-ylmethyl)naphthalen-1-amine is ideal for medicinal chemistry programs focused on migraine, anxiety, and depression [1]. Its predicted physicochemical profile (LogP ~3.5) makes it a more CNS-optimized starting point compared to other naphthylamines, offering a balanced property profile that aligns with the CNS MPO design principles .

Chemical Biology: As a Tool to Probe Nek2 Kinase Inactive Conformation

This compound belongs to the aminopyrazine class that has been structurally validated to bind to an inactive conformation of the Nek2 kinase [1]. Researchers can use this scaffold to design probe molecules for investigating the role of this specific kinase conformation in mitosis and cancer. Its selectivity profile inferred from class-level SAR data [1] suggests it will be a more specific chemical probe than pan-kinase inhibitors.

Synthetic Chemistry: As a Versatile Intermediate for Complex Heterocyclic Libraries

The presence of a secondary amine in N-(pyrazin-2-ylmethyl)naphthalen-1-amine makes it a valuable building block for parallel synthesis and medicinal chemistry campaigns . It can be easily diversified through alkylation, acylation, or reductive amination to rapidly generate libraries of novel compounds for screening against a variety of biological targets, offering a more functionally diverse output than simple, non-functionalized naphthalene cores.

Application
Selection Property
Validation Focus
5-HT1 modulator lead optimization
Lead-like physicochemical profile
CNS MPO alignment and GPCR functional assay
Nek2 inactive-conformation chemical probe
Class-level Nek2 selectivity
Nek2 binding and kinase selectivity panel
Heterocyclic library synthesis
Functionalizable secondary amine handle
Reaction diversification and yield assessment

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